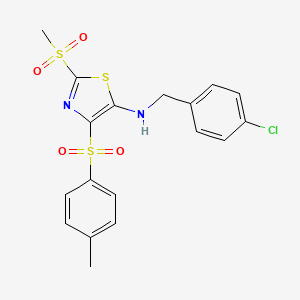

N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S3/c1-12-3-9-15(10-4-12)28(24,25)17-16(26-18(21-17)27(2,22)23)20-11-13-5-7-14(19)8-6-13/h3-10,20H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKRDCOOJPVTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride and a base like triethylamine.

Attachment of the Tosyl Group: The tosyl group is typically introduced through a tosylation reaction using tosyl chloride and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or tosyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the thiazole ring or the sulfonyl group.

Substitution: Substituted thiazole derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, facilitating advancements in synthetic organic chemistry.

Research has indicated that this compound exhibits promising biological activities:

- Antimicrobial Properties : Studies have evaluated its effectiveness against various microbial strains, suggesting potential for development into antimicrobial agents.

- Anticancer Activity : The compound has been investigated for its effects on cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). In vitro studies have shown that it may inhibit cell proliferation and induce apoptosis in certain cancer types .

Medicinal Chemistry

Given its unique structure, this compound is being explored as a potential therapeutic agent. Its interactions with specific molecular targets may lead to new treatment options for diseases such as cancer and infections resistant to conventional therapies.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonyl-Substituted Thiazole Derivatives

2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

- Structure : Features dual sulfonyl groups (4-chlorophenylsulfonyl and 4-methylphenylsulfonyl) at positions 2 and 4, respectively, with a 3-methoxypropylamine substituent at position 3.

- Key Differences: The 3-methoxypropyl group enhances hydrophilicity compared to the 4-chlorobenzyl group in the target compound.

- Synthesis : Prepared via electrophilic substitution, similar to the target compound, but uses 3-methoxypropylamine instead of 4-chlorobenzylamine.

4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine

- Structure : Contains a nitro group at the 4′-position of the phenyl ring and a tosyl group at position 4.

- Key Differences : The nitro group is a strong electron-withdrawing group, which may enhance reactivity in electrophilic substitution reactions compared to the methylsulfonyl group in the target compound. Reported synthesis yields reach 94% via cyclization and electrophilic substitution, suggesting efficient scalability .

Table 1: Comparison of Sulfonyl-Substituted Thiazoles

Heterocyclic Variations: Thiazole vs. Thiadiazole

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : A thiadiazole (five-membered ring with two nitrogen atoms) substituted with a 4-chlorobenzylidene Schiff base and a 4-methylphenyl group.

- Key Differences : The thiadiazole core may confer distinct electronic properties compared to thiazole, influencing binding to biological targets. This compound exhibits insecticidal and fungicidal activities, suggesting thiadiazoles may have broader agrochemical applications .

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

- Structure: Combines a thiazole ring with a dimethylamino-substituted benzylidene group.

- Key Differences: The dimethylamino group is electron-donating, which may alter electronic distribution and bioavailability compared to sulfonyl groups in the target compound .

Table 2: Heterocyclic Core Comparison

Substituent Effects on Physicochemical Properties

- Chlorobenzyl vs. Tetrazole : N-(4-Chlorobenzyl)-1-methyl-1H-tetrazol-5-amine () replaces the thiazole core with a tetrazole, a bioisostere for carboxylic acids. This substitution improves metabolic stability but reduces steric bulk compared to the target compound .

- Cyclobutyl and Fluorophenyl Groups : 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclobutyl-1-(4-fluorophenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine () incorporates cyclobutyl and fluorophenyl groups, which may enhance lipophilicity and blood-brain barrier penetration .

Biological Activity

N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine is a thiazole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula , exhibits various pharmacological properties that may be beneficial in therapeutic applications.

The biological activity of this compound is largely attributed to its structural components, which facilitate interactions with biological targets. The thiazole ring, along with the sulfonamide and chlorobenzyl moieties, allows the compound to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating enzymatic activity or receptor binding.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be developed as an antimicrobial agent, particularly in the treatment of resistant bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.2 |

| HeLa (cervical cancer) | 12.8 |

| A549 (lung cancer) | 18.5 |

The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest, although further research is required to elucidate these pathways.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties in preclinical models. Studies have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The study concluded that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives .

- Anticancer Evaluation : In a comparative study involving multiple thiazole derivatives, this compound was highlighted for its potent cytotoxic effects against MCF-7 cells, indicating its potential as a lead compound for further development in oncology .

- Inflammation Model Study : A preclinical model assessing the anti-inflammatory effects of this compound showed significant inhibition of edema formation in rat paw models, suggesting its potential utility in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Reacting 2-amino-thiazole precursors with sulfonylating agents (e.g., tosyl chloride) under anhydrous conditions .

- Functionalization : Introducing the 4-chlorobenzyl group via nucleophilic substitution or coupling reactions, often requiring inert atmospheres (argon/nitrogen) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF mixtures) ensures high purity (>95%) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Enzyme inhibition : IC determination against target proteins (e.g., kinases, proteases) using fluorometric or colorimetric substrates .

- Cell viability assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., melanoma, breast cancer) with selectivity indices calculated .

Advanced Research Questions

Q. How do reaction conditions influence the yield of the tosyl and methylsulfonyl groups during synthesis?

- Temperature : Tosylation at 0–5°C minimizes side reactions (e.g., over-sulfonation) but requires longer reaction times (~24 hrs) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group incorporation but may necessitate rigorous drying to avoid hydrolysis .

- Catalysts : Lewis acids (e.g., ZnCl) improve electrophilic substitution efficiency for the 4-chlorobenzyl group .

Q. What structural features contribute to its pharmacological activity, and how are they optimized?

- Methylsulfonyl group : Enhances metabolic stability and hydrogen-bonding interactions with target proteins .

- Tosyl moiety : Increases lipophilicity (logP ~3.5), improving membrane permeability .

- Structure-Activity Relationship (SAR) : Modifying the thiazole core (e.g., substituting 4-chlorobenzyl with fluorophenyl) alters potency and selectivity .

Q. How are contradictions in biological activity data resolved across different studies?

Discrepancies arise due to:

- Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can affect sulfonyl group reactivity .

- Cell line heterogeneity : Genetic differences in cancer cell lines (e.g., MCF-7 vs. MDA-MB-231) lead to divergent IC values .

- Orthogonal validation : Cross-checking with CRISPR/Cas9 gene knockout models or isotopic labeling confirms target specificity .

Methodological Challenges and Solutions

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Isomeric impurities : Reverse-phase HPLC (C18 column, acetonitrile/water) separates regioisomers with similar Rf values .

- Degradation products : Accelerated stability studies (40°C/75% RH) identify major degradants (e.g., sulfonic acid derivatives) .

Q. How is the compound’s mechanism of action elucidated in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.